N-Cyclohexyl-9-methyl-9H-purin-6-amine is classified as a purine derivative, specifically an amine-substituted purine. Its chemical formula is with a molecular weight of approximately 251.72 g/mol . The compound is identified by its unique structure that includes a cyclohexyl group attached to the nitrogen atom at the 6-position of the purine ring. It is related to other purine derivatives that exhibit various biological activities, including enzyme inhibition and potential therapeutic effects against cancer .
The synthesis of N-Cyclohexyl-9-methyl-9H-purin-6-amine typically involves nucleophilic substitution reactions. A common method includes the use of 2,6-dichloropurine as a starting material, where cyclohexylamine acts as the nucleophile. The reaction conditions can vary; for example, microwave irradiation has been shown to enhance yields significantly compared to conventional heating methods .
Key Parameters in Synthesis:
The molecular structure of N-Cyclohexyl-9-methyl-9H-purin-6-amine features a purine core characterized by a fused double-ring system comprising five and six-membered rings. The cyclohexyl group is attached to the nitrogen at position 6, while a methyl group is located at position 9.
Structural Features:
N-Cyclohexyl-9-methyl-9H-purin-6-amine can participate in various chemical reactions due to its functional groups. Notably, the chlorine atom at position 2 (in related compounds) can undergo nucleophilic substitution reactions with amines or alkoxides to introduce different substituents.
Relevant Chemical Reactions:
The mechanism of action for N-Cyclohexyl-9-methyl-9H-purin-6-amine primarily involves its interaction with specific enzymes or receptors in biological systems. As a purine derivative, it may inhibit enzymes such as adenosine deaminase or act on kinase pathways involved in cell cycle regulation.
Key Mechanisms:
N-Cyclohexyl-9-methyl-9H-purin-6-amine exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
These properties influence its behavior in biological systems and its suitability for various applications in medicinal chemistry.
N-Cyclohexyl-9-methyl-9H-purin-6-amine has several promising applications in scientific research and medicinal chemistry:
Purine derivatives have constituted a privileged scaffold in kinase inhibitor development due to their ability to mimic ATP and competitively bind to the catalytic sites of oncogenic kinases. The evolutionary trajectory began with early purine analogues like mercaptopurine (antimetabolite chemotherapeutics) and advanced to targeted kinase inhibitors such as imatinib (Bcr-Abl inhibitor) and ibrutinib (BTK inhibitor). A significant breakthrough emerged with 2,6,9-trisubstituted purines, where strategic substitutions at N-9 and C-2/C-6 positions enhanced kinase selectivity and potency. For example, AP23464 demonstrated sub-nanomolar inhibition of Bcr-Abl by incorporating a phosphonate group at N-9 to target hydrophobic pockets [8] [10]. Subsequent optimization yielded derivatives like compound V (N-cyclopropylmethyl-C6-fluoroaniline purine), achieving dual Bcr-Abl/BTK inhibition (IC~50~ = 40 nM and 0.58 μM, respectively) through hydrogen bonding with hinge residues (M318 in Bcr-Abl) and salt bridges with Asp-325 [8]. This progression underscored the role of N-9 alkylation and C-6 arylamino modifications in overcoming mutation-driven resistance, notably against the recalcitrant Bcr-Abl^T315I^ mutant [2].
Table 1: Key Purine-Based Kinase Inhibitors in Oncology
Compound | Target(s) | Key Structural Features | Clinical/Preclinical Impact |
---|---|---|---|
Imatinib | Bcr-Abl | Pyrimidine-pyridine core | First-line CML therapy |
AP23464 | Bcr-Abl, Src | N-9 phosphonate; C-2 aniline | Sub-nM Bcr-Abl inhibition |
Compound V (Güçlü et al.) | Bcr-Abl, BTK | N-9 cyclopropylmethyl; C-6 fluoroaniline | Dual-targeted; IC~50~ = 40 nM (Bcr-Abl) |
Compound 11b (2024) | Bcr-Abl^T315I^ | N-9 methyl; C-6 cyclohexylamino | GI~50~ = 0.7–1.3 μM (CML cells) |
6-Substituted purines exhibit enhanced pharmacokinetic and pharmacodynamic properties by exploiting steric and electronic interactions within kinase ATP-binding pockets. The N-6 cyclohexyl moiety specifically augments hydrophobic contacts in regions flanking the hinge segment, as observed in Nek2 and Bcr-Abl inhibitors. For instance, replacing 6-alkoxy groups with N-cyclohexylamine in purine derivatives increased Nek2 inhibition (IC~50~ = 0.62 μM) by occupying a lipophilic cavity near the ribose-binding site [5]. Similarly, N-cyclohexyl-9-methyl-9H-purin-6-amine derivatives overcame resistance in KCL22 leukemia cells expressing Bcr-Abl^T315I^, with GI~50~ values of 6.4–11.5 μM versus >20 μM for nilotinib [2]. The methyl group at N-9 further optimizes binding by limiting conformational flexibility, as demonstrated by reduced Bcr-Abl affinity when N-9 alkyl chains exceeded cyclopropylmethyl size [2] [8]. These modifications enable:
Table 2: Impact of Purine C-6 and N-9 Substituents on Kinase Inhibition
Substituent Position | Chemical Group | Target Kinase | Biological Effect |
---|---|---|---|
C-6 | Cyclohexylamino | Nek2 | IC~50~ = 0.62 μM; >10-fold selectivity over CDK2 |
C-6 | Cyclopentylamino | Bcr-Abl | Moderate loss of potency vs. cyclohexyl (steric clash) |
N-9 | Methyl | Bcr-Abl | Optimal for T315I mutant inhibition (GI~50~ < 11.5 μM) |
N-9 | Cyclopropylmethyl | BTK | IC~50~ = 0.58 μM; H-bond with M477 |
N-Cyclohexyl-9-methyl-9H-purin-6-amine (CAS: 109292-93-5, C~12~H~17~N~5~, MW = 231.3 g/mol) serves as a versatile chemical probe for dissecting kinase signaling pathways [4]. Its structure-activity relationship (SAR) reveals:
Despite its promise, fundamental challenges persist:
Table 3: Molecular Descriptors of N-Cyclohexyl-9-methyl-9H-purin-6-amine
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 109292-93-5 | ChemBK [4] |
Molecular Formula | C~12~H~17~N~5~ | PubChem [1] |
Molar Mass | 231.3 g/mol | CAS Common Chemistry [6] |
logP (Predicted) | 2.1 | ChemBK [4] |
TPSA | 55.6 Ų | Computational [9] |
Boiling Point | 437.2 ± 48.0 °C (Predicted) | ChemBK [4] |
Compounds Cited:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7